Ethyl 7-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate is a chemical compound with diverse applications in scientific research. This compound exhibits unique properties, making it valuable for drug discovery and synthesis of novel materials.
Mechanism of Action
Target of Action
It’s worth noting that compounds of the quinolone class have been known to interact with a variety of biological targets .
Mode of Action
Quinolone derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinolone derivatives have been known to influence a variety of biochemical pathways .
Result of Action
Quinolone derivatives have been known to induce a variety of cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate typically involves the reaction of ethyl chloride with magnesium in the presence of benzene and cilastatin as a catalyst . This process is a Grignard reaction, which is commonly used to form carbon-carbon bonds in organic synthesis.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 7-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used in the synthesis of novel materials and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 7-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate is unique due to its specific structure, which includes a thienyl group and a quinoline core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 7-chloro-2-oxo-4-(2-thiophen-2-ylethylamino)-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-2-24-18(23)15-16(20-8-7-12-4-3-9-25-12)13-6-5-11(19)10-14(13)21-17(15)22/h3-6,9-10H,2,7-8H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEJTLOKVKLVAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.